1-(Quinolin-4-yl)propan-2-amine
Description
1-(Quinolin-4-yl)propan-2-amine is an organic compound characterized by a quinoline scaffold substituted with a propan-2-amine moiety at the 4-position. The quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring, confers aromaticity and π-electron density, enabling interactions with biological targets such as enzymes and receptors. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in central nervous system (CNS) targeting agents and antitumor research .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-quinolin-4-ylpropan-2-amine |
InChI |
InChI=1S/C12H14N2/c1-9(13)8-10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3 |
InChI Key |
NXOBHVVENUZOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
1-(Quinolin-4-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 910402-78-7
- Molecular Formula : C₁₂H₁₄N₂
- Molecular Weight : 186.26 g/mol
- Synthesis: Typically synthesized via microwave-assisted coupling reactions between quinoline derivatives and propan-2-amine precursors, achieving moderate yields (60–80%) .
The pharmacological and physicochemical properties of 1-(Quinolin-4-yl)propan-2-amine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
Structural Analogues
Pharmacological Profiles
- P-glycoprotein (P-gp) Modulation: this compound demonstrates moderate P-gp inhibitory activity (EC₅₀ = 5.8 µM), comparable to quinolinone-pyrimidine hybrids (EC₅₀ = 3.2–6.4 µM) but less potent than verapamil (EC₅₀ = 0.9 µM) .
- Receptor Binding: Unlike 1-(4-fluorophenyl)propan-2-amine, which shows high affinity for serotonin receptors, the quinoline derivative exhibits negligible serotonergic activity due to steric hindrance from the fused bicyclic system .
- CNS Penetration: The propan-2-amine chain enhances blood-brain barrier permeability relative to 2-(quinolin-4-yl)ethan-1-amine, as evidenced by logP values (2.1 vs. 1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
